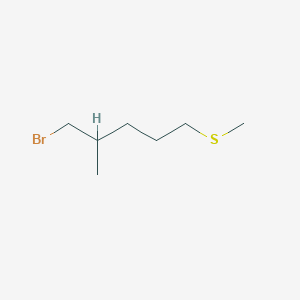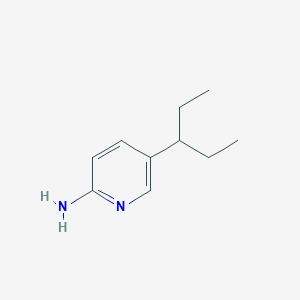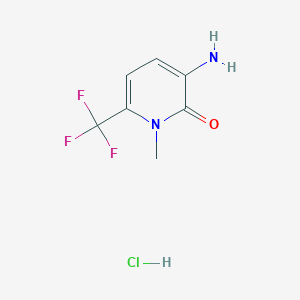![molecular formula C11H23NO B13201837 [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol: is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.
Addition of the propan-2-yl group: This can be done through alkylation reactions, where an alkyl group is added to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry
Material science: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites of enzymes, altering their activity.
Receptors: Interacting with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar in structure but lacks the aminomethyl and propan-2-yl groups.
Cyclohexylamine: Contains an amine group but lacks the hydroxyl and propan-2-yl groups.
Isopropylcyclohexane: Contains the propan-2-yl group but lacks the aminomethyl and hydroxyl groups.
Uniqueness
Structural complexity: The presence of both aminomethyl and propan-2-yl groups on the cyclohexane ring makes [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol unique.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
[1-(aminomethyl)-4-propan-2-ylcyclohexyl]methanol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(7-12,8-13)6-4-10/h9-10,13H,3-8,12H2,1-2H3 |
Clé InChI |
XBJZVVZKAZHJGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


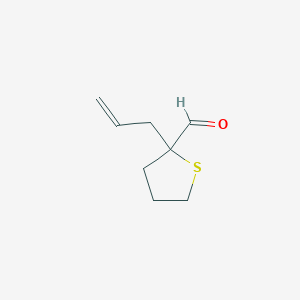
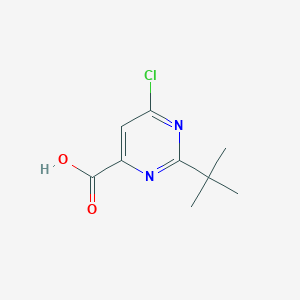
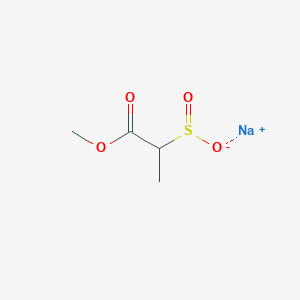
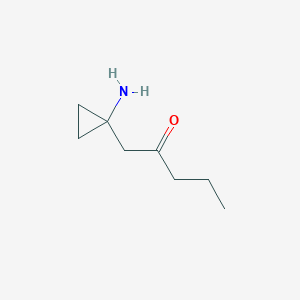
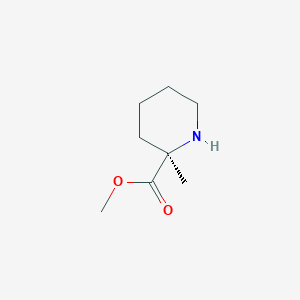
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)

![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
